molecular formula C20H34O2 B15394814 Kaurane-17,18-diol CAS No. 58648-79-6

Kaurane-17,18-diol

Cat. No.: B15394814
CAS No.: 58648-79-6
M. Wt: 306.5 g/mol
InChI Key: BQTHAHCFODJOGN-XWTAIDEVSA-N
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Description

Kaurane-17,18-diol is a diterpenoid derived from the kaurane skeleton, characterized by hydroxyl groups at positions C-17 and C-18. For instance, the diacetate derivative (16βH-Kaurane-17,18-diol diacetate, CAS 106460-54-2) is synthesized for research purposes, suggesting the parent diol’s role as a precursor for bioactive molecules . Kaurane diterpenoids are broadly recognized for their antitumor, anti-inflammatory, and antimicrobial properties, with functionalization at specific positions (e.g., hydroxylation, epoxidation) enhancing their bioactivity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Kaurane Diterpenoids with Varied Hydroxylation Patterns

(a) Kaurane-16,17-diol

  • Structure : Hydroxyl groups at C-16 and C-15.
  • Bioactivity: Exhibits antitumor effects via inhibition of nitric oxide (NO) production and proapoptotic activity in cancer cell lines (e.g., H292 lung cancer and SNU-1040 colon cancer cells). Also demonstrates anti-inflammatory properties .
  • Source : Isolated from Aristolochia triangularis and Bulbostylis fusca .

(b) Kaurane-7,18-diol,15,16-epoxy

  • Structure : Hydroxyls at C-7 and C-18, with an epoxide bridge at C-15/C-16.
  • Bioactivity: Limited data, but epoxy groups in diterpenoids are often associated with enhanced cytotoxicity or antimicrobial activity .

(c) ent-Kauran-17,19-diol

  • Structure : Hydroxyls at C-17 and C-19.
  • Relevance : Highlights the impact of hydroxyl positioning; the C-17/C-19 configuration may alter solubility and receptor binding compared to C-17/C-18 diols .

Non-Kaurane Diterpenoids with Diol Functionalization

(a) Labda-8(17),12E,14-triene-2R,18-diol (Labdane-type)

  • Structure : Hydroxyls at C-2 and C-18; conjugated double bonds at C-8/C-17 and C-12/C-14.
  • Bioactivity: Shows moderate cytotoxicity against breast cancer cells and immunomodulatory effects (e.g., suppression of pro-inflammatory cytokines IL-2, IL-4, and IL-17A) .
  • Source : Isolated from Ocimum labiatum .

(b) 8(14),15-Sandaracopimaradiene-7α,18-diol

  • Structure : Hydroxyls at C-7α and C-18 within a sandaracopimaradiene skeleton.
  • Bioactivity : Exhibits antimycobacterial activity (Mycobacterium tuberculosis MIC: 25–100 μg/mL) and antibiofilm effects against Staphylococcus aureus (BIC₅₀: 11.2–212.5 μg/mL) .

(c) (17R)-Loba-8,10,13(15)-trien-17,18-diol (Lobane-type)

  • Structure : Hydroxyls at C-17 and C-18; triene system at C-8/C-10/C-13.
  • Relevance: Highlights structural diversity in diterpenoids; lobanes are studied for cytotoxic and anti-inflammatory activities .

Bioactivity Trends and Functional Group Impact

  • Hydroxylation Position: C-16/C-17 diols (kaurane) show stronger antitumor activity, while C-7/C-18 diols (sandaracopimaradiene) are more potent against bacterial biofilms . Labdane-type C-2/C-18 diols exhibit immunomodulation, suggesting hydroxyl positioning influences target specificity .
  • Epoxidation : Epoxy groups (e.g., in Kaurane-7,18-diol,15,16-epoxy) may enhance membrane permeability or stability, though further studies are needed .
  • Acetylation : Diacetate derivatives (e.g., 16βH-Kaurane-17,18-diol diacetate) are often synthesized to improve bioavailability or enable mechanistic studies .

Properties

CAS No.

58648-79-6

Molecular Formula

C20H34O2

Molecular Weight

306.5 g/mol

IUPAC Name

[(4S,5R,9S,14S)-5-(hydroxymethyl)-5,9-dimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methanol

InChI

InChI=1S/C20H34O2/c1-18(13-22)7-3-8-19(2)16(18)6-9-20-10-14(4-5-17(19)20)15(11-20)12-21/h14-17,21-22H,3-13H2,1-2H3/t14?,15-,16-,17?,18+,19-,20?/m1/s1

InChI Key

BQTHAHCFODJOGN-XWTAIDEVSA-N

Isomeric SMILES

C[C@]1(CCC[C@@]2([C@@H]1CCC34C2CCC(C3)[C@H](C4)CO)C)CO

Canonical SMILES

CC1(CCCC2(C1CCC34C2CCC(C3)C(C4)CO)C)CO

Origin of Product

United States

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